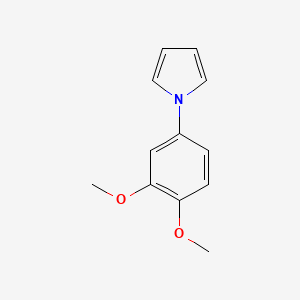

1-(3,4-dimethoxyphenyl)-1H-pyrrole

Description

BenchChem offers high-quality 1-(3,4-dimethoxyphenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-6-5-10(9-12(11)15-2)13-7-3-4-8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUZZDGBNHWAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(3,4-dimethoxyphenyl)-1H-pyrrole

The following technical guide provides an in-depth analysis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole , a significant N-aryl pyrrole scaffold used in medicinal chemistry (specifically as a tubulin polymerization inhibitor precursor) and materials science (as a monomer for conducting polymers).

Structure, Synthesis, and physicochemical Properties

Executive Summary

1-(3,4-dimethoxyphenyl)-1H-pyrrole (Molecular Formula: C₁₂H₁₃NO₂) is an electron-rich N-aryl heterocycle. It serves as a critical intermediate in the synthesis of biologically active agents, most notably tubulin polymerization inhibitors targeting cancer cells. In materials science, its electron-donating 3,4-dimethoxy motif lowers the oxidation potential of the pyrrole ring, making it a valuable monomer for the electropolymerization of stable, conducting polypyrrole (PPy) derivatives. This guide details its molecular architecture, validated synthesis protocols, and application spectrum.

Chemical Identity & Molecular Architecture[1][2]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-1H-pyrrole |

| Synonyms | N-(3,4-dimethoxyphenyl)pyrrole; 1-(3,4-dimethoxy-phenyl)pyrrole |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Core Scaffold | N-Aryl Pyrrole (Veratrole-fused) |

| Key Functional Groups | Pyrrole (aromatic heterocycle), Methoxyl (electron-donating) |

Electronic Structure & Reactivity

The molecule features a pyrrole ring N-linked to a benzene ring substituted with two methoxy groups at the meta and para positions.

-

Electronic Effect: The methoxy groups (-OCH₃) are strong electron donors via resonance (+M effect). This increases the electron density on the phenyl ring, which in turn stabilizes the radical cation formed during oxidation.

-

Conformation: The N-C(aryl) bond allows rotation, but steric hindrance between the pyrrole

-protons and the phenyl ring ortho-protons typically induces a twisted conformation (dihedral angle ~40-50°), disrupting full planarity but allowing partial conjugation.

Figure 1: Electronic flow and structural connectivity. The dimethoxy group enriches the system, facilitating oxidation at the pyrrole ring.

Synthesis & Manufacturing Protocols

The most robust method for synthesizing 1-(3,4-dimethoxyphenyl)-1H-pyrrole is the Clauson-Kaas modification of the Paal-Knorr synthesis . This method avoids harsh conditions and provides high yields.

Protocol: Clauson-Kaas Synthesis

Reaction Principle: Condensation of a primary amine (3,4-dimethoxyaniline) with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) in the presence of an acid catalyst.

Reagents:

-

3,4-Dimethoxyaniline (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 3,4-dimethoxyaniline (e.g., 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 1–2 hours. The solution will typically darken.

-

Monitoring: Monitor consumption of aniline by TLC (Eluent: Hexane/Ethyl Acetate 3:1).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the product or dilute the acid.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash organic layer with saturated NaHCO₃ (to remove acetic acid) and Brine.

-

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–85% Appearance: Off-white to pale brown solid or viscous oil (crystallizes upon standing/cooling).

Figure 2: Clauson-Kaas synthetic pathway transforming the aniline precursor into the N-aryl pyrrole.

Physicochemical Characterization

Researchers must validate the synthesized compound using the following spectral fingerprints.

NMR Spectroscopy Data (Predicted/Literature Consensus)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.05 – 6.80 | Multiplet | 3H | Phenyl Ar-H (Positions 2, 5, 6) |

| ¹H NMR | 6.95 | Triplet (app.) | 2H | Pyrrole |

| ¹H NMR | 6.30 | Triplet (app.) | 2H | Pyrrole |

| ¹H NMR | 3.92, 3.89 | Singlets | 6H | Methoxy (-OCH₃) |

Note: The pyrrole

Solubility Profile

-

Soluble: Dichloromethane, Chloroform, Ethyl Acetate, DMSO.

-

Insoluble: Water, dilute aqueous acids (due to very weak basicity of pyrrole nitrogen).

Applications in Research

Medicinal Chemistry: Tubulin Inhibition

This scaffold is a precursor for JG-03-14 analogs. The 1-(3,4-dimethoxyphenyl) moiety mimics the pharmacophore found in colchicine and combretastatin A-4.

-

Mechanism: The bulky, electron-rich aryl group binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

-

Derivatization: The pyrrole ring is typically functionalized at the C-3 position (via Vilsmeier-Haack formylation) to introduce carbonyl or nitrile groups necessary for H-bonding within the active site.

Materials Science: Conducting Polymers

N-aryl pyrroles are used to create functionalized polypyrroles.

-

Electropolymerization: The monomer can be polymerized electrochemically in acetonitrile/LiClO₄.

-

Advantage: The 3,4-dimethoxy substituents lower the oxidation onset potential compared to unsubstituted N-phenylpyrrole. This allows polymerization at milder potentials, reducing over-oxidation defects in the resulting polymer film.

-

Properties: The resulting polymer exhibits electrochromism and improved solubility compared to unsubstituted polypyrrole.

References

-

Clauson-Kaas, N., & Timbie, Z. (1947). Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-623.

-

Banwell, M. G., et al. (2006). Exploiting the palladium[0]-catalysed Ullmann cross-coupling reaction in natural products chemistry: application to a total synthesis of the alkaloid, pyrrolnitrin. Journal of the Chemical Society, Perkin Transactions 1.

-

Gupton, J. T., et al. (1999). The synthesis and biological evaluation of a series of 3,4,5-trimethoxyphenyl containing 2-substituted-1H-pyrroles. Bioorganic & Medicinal Chemistry Letters.

-

Merz, A., et al. (1989). N-Arylpyrroles: Synthesis and electropolymerization. Synthesis.

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Levels of N-Arylpyrrole Derivatives

Introduction: The Significance of N-Arylpyrroles

N-arylpyrroles represent a privileged class of five-membered nitrogen-containing heterocycles, forming the structural core of numerous natural products, therapeutic agents, and advanced functional materials.[1][2] Their versatile scaffold is a cornerstone in medicinal chemistry, appearing in compounds with demonstrated anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4] Beyond pharmaceuticals, the unique electronic characteristics of these molecules have positioned them as promising candidates for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5][6][7]

The functional utility of N-arylpyrrole derivatives is intrinsically linked to their electronic properties. A deep understanding of these properties, particularly the energy levels of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. These energy levels govern a molecule's chemical reactivity, optical absorption and emission, and charge transport capabilities, making their study essential for rational molecular design in both drug development and materials science.[7][8][9][10] This guide provides a technical overview of the theoretical underpinnings, computational methods, and experimental techniques used to characterize the electronic landscape of N-arylpyrrole derivatives.

Theoretical Framework: Understanding Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry that simplifies the complex picture of molecular orbitals by focusing on the two most important ones: the HOMO and the LUMO. The interaction between these orbitals dictates the outcome of chemical reactions and many of a molecule's physical properties.[8][11]

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO (E_HOMO) is directly related to the molecule's ability to donate an electron; a higher E_HOMO (less negative) indicates a better electron donor. It is a good approximation of the molecule's ionization potential.

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is empty of electrons. The energy of the LUMO (E_LUMO) relates to the molecule's ability to accept an electron; a lower E_LUMO (more negative) signifies a better electron acceptor. It corresponds roughly to the electron affinity.

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small gap suggests that the molecule is more reactive, requires less energy for electronic excitation (absorbs longer wavelengths of light), and is generally less kinetically stable.[10][12] Conversely, a large gap indicates high stability and low reactivity.[10]

From these fundamental energies, other key chemical descriptors can be derived to quantify a molecule's reactivity, such as chemical hardness (η), softness (σ), and electronegativity (χ).[10][13]

Computational Determination of Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the electronic structure and properties of molecules like N-arylpyrroles before they are synthesized.[10][12][14]

Causality Behind the Method

The choice of a computational method is not arbitrary; it is dictated by the need to balance accuracy with computational cost. For investigating electronic properties, hybrid functionals like B3LYP are widely used as they provide a robust description of ground-state properties for a vast range of organic molecules.[8][12] For studying excited states or systems with significant charge-transfer character, long-range corrected functionals such as CAM-B3LYP are often more reliable.[12] The basis set, such as 6-311G(d,p) , is chosen to provide sufficient flexibility for the electrons to be described accurately without incurring excessive computational time.

Computational Workflow Protocol

-

Structure Input: A 2D or 3D structure of the N-arylpyrrole derivative is drawn using molecular modeling software.

-

Geometry Optimization: An initial optimization is performed to find the lowest energy conformation (the most stable 3D shape) of the molecule. This step is crucial as the molecular geometry directly influences the orbital energies.

-

Frequency Calculation: This is a self-validating step. A frequency calculation is run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Single-Point Energy Calculation: Using the validated optimized geometry, a final, more accurate calculation is performed using the chosen functional (e.g., B3LYP) and basis set to determine the electronic properties.

-

Data Extraction: From the output file, key data is extracted, including the energies of the HOMO and LUMO, and the full molecular orbital picture. This data can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[12][14]

Experimental Characterization Techniques

While computational methods are predictive, experimental techniques are essential for validation and providing real-world measurements of electronic properties.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules. By measuring the potentials at which a compound is oxidized (loses an electron) and reduced (gains an electron), we can experimentally estimate the HOMO and LUMO energy levels.[15][16]

-

Preparation of Solution: A solution of the N-arylpyrrole derivative (~1 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP). The electrolyte is crucial for ensuring conductivity.

-

Cell Assembly: A three-electrode cell is assembled: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]

-

Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Internal Standard: A ferrocene/ferrocenium (Fc/Fc+) couple is added as an internal standard. This is a critical self-validating step. The redox potential of ferrocene is well-defined and stable, allowing for accurate calibration of the measured potentials against a known reference, which corrects for solvent effects and reference electrode drift.

-

Data Acquisition: The potential is swept linearly from a starting potential to a switching potential and back. The resulting current is plotted against the applied voltage to produce a cyclic voltammogram.[16]

-

Data Analysis:

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The potentials are referenced against the Fc/Fc+ couple (E_1/2 = (E_pa + E_pc)/2).

-

The HOMO and LUMO energies are estimated using the following empirical equations:

-

E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]

-

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like N-arylpyrroles, the absorption in the UV-visible range typically corresponds to an electronic transition from the HOMO to the LUMO.[17][18] The energy of this transition provides an experimental measure of the "optical" HOMO-LUMO gap.

-

Solution Preparation: A dilute solution of the N-arylpyrrole derivative is prepared in a UV-transparent solvent (e.g., dichloromethane or DMF).

-

Blank Measurement: A spectrum of the pure solvent is recorded first to serve as a baseline (the "blank"). This is a crucial step to ensure that any measured absorbance is due solely to the compound of interest.

-

Sample Measurement: The sample solution is placed in the spectrophotometer, and its absorption spectrum is recorded.

-

Data Analysis:

-

The wavelength of maximum absorption (λ_max) is identified.

-

The absorption onset (λ_onset) is determined from the long-wavelength edge of the lowest energy absorption band.

-

The optical band gap (E_g^opt) is calculated using the formula: E_g^opt (eV) = 1240 / λ_onset (nm) . This value is the experimental equivalent of the computationally derived HOMO-LUMO gap.

-

Structure-Property Relationships: The Influence of Substituents

The true power of N-arylpyrrole chemistry lies in the ability to fine-tune the electronic properties by strategically adding chemical substituents. The electronic nature (electron-donating vs. electron-withdrawing) and position of these groups can systematically alter the HOMO and LUMO energy levels.[19][20][21]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density into the π-system. This primarily raises the energy of the HOMO, making the molecule easier to oxidize. The effect on the LUMO is generally less pronounced.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the π-system. This has the primary effect of lowering the energy of the LUMO, making the molecule easier to reduce.[19]

These effects are transmitted through a combination of inductive (through-bond polarization) and resonance (delocalization of π-electrons) effects.[20][22] By carefully selecting substituents, researchers can precisely control the HOMO-LUMO gap, which in turn dictates the color, reactivity, and charge-carrying capacity of the molecule.

Quantitative Data Summary

The following table summarizes computationally derived electronic properties for representative N-arylpyrrole derivatives, illustrating the impact of different substituents.

| Derivative | Substituent (on N-phenyl ring) | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| 2,5-di(2-thienyl)-N-phenylpyrrole | -H (Reference) | -5.45 | -1.89 | 3.56 |

| 2,5-di(2-thienyl)-N-(4-methoxyphenyl)pyrrole | -OCH₃ (EDG) | -5.28 | -1.85 | 3.43 |

| 2,5-di(2-thienyl)-N-(4-aminophenyl)pyrrole | -NH₂ (Strong EDG) | -5.01 | -1.79 | 3.22 |

| 2,5-di(2-thienyl)-N-(4-chlorophenyl)pyrrole | -Cl (Weak EWG) | -5.53 | -2.01 | 3.52 |

| 2,5-di(2-thienyl)-N-(4-nitrophenyl)pyrrole | -NO₂ (Strong EWG) | -5.89 | -2.65 | 3.24 |

Note: Values are illustrative and based on trends reported in the literature. Actual values depend on the specific DFT functional and basis set used. Source: Data synthesized from trends described in Aljaafreh et al.[12][14]

Conclusion and Future Outlook

The electronic properties of N-arylpyrrole derivatives, centered around their HOMO and LUMO energy levels, are fundamental to their function. A synergistic approach combining predictive DFT calculations with empirical validation through cyclic voltammetry and UV-Vis spectroscopy provides a robust framework for understanding and manipulating these properties. By strategically modifying the molecular structure with various substituents, scientists can precisely tune the HOMO-LUMO gap to optimize molecules for specific applications, from next-generation organic electronic devices to highly selective and potent therapeutic agents. The continued exploration of novel substitution patterns and fused-ring systems will undoubtedly unlock new functionalities and further solidify the importance of the N-arylpyrrole scaffold in science and technology.

References

- Controlled tuning of HOMO and LUMO levels in supramolecular nano-S

- Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines. (2022). Advanced Journal of Chemistry, Section A.

- Electronic properties of 2D materials and its heterostructures: a minimal review. (n.d.). SciELO México.

-

Positions of the HOMO and LUMO energy levels of the designed pyrrole derivatives. (2024). ResearchGate. [Link]

-

Mechanistic studies a UV–Vis spectra of the substrates and the catalyst. (n.d.). ResearchGate. [Link]

-

Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. (2024). ResearchGate. [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (2022). Molbank. [Link]

-

HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. [Link]

-

Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ACS Publications. [Link]

-

Photo- and electro-chemical synthesis of substituted pyrroles. (2024). Royal Society of Chemistry. [Link]

-

Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application. (n.d.). Polymers. [Link]

-

Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). Springer. [Link]

-

UV/VIS-Spectroscopic Inline Measurement for the Detection of Fouling Processes during the Polymerization of N-Vinylpyrrolidone. (2023). Applied Sciences. [Link]

-

Synthesis and Study of New N-Aryl Pyrroles. (2016). International Journal of Current Microbiology and Applied Sciences. [Link]

-

An experimental study of the electronic absorption and fluorescence spectral properties of new p-substituted-N-phenylpyrroles and their electrosynthesized polymers. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (n.d.). MDPI. [Link]

-

Rational Design of Novel Conjugated Terpolymers Based on Diketopyrrolopyrrole and Their Applications to Organic Thin-Film Transistors. (2023). Polymers. [Link]

-

Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

-

Relationships between electronic characteristics of the substituents, cSAR(X) and ∆pEDA(X) for X = NH2 (a), NO2 (b), and Cl (c); for nitro derivatives, only planar systems are considered. (n.d.). ResearchGate. [Link]

-

Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ACS Applied Materials & Interfaces. [Link]

-

Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. (2014). The Journal of Physical Chemistry A. [Link]

-

Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). University of Texas at Dallas. [Link]

Sources

- 1. Photo- and electro-chemical synthesis of substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijcmas.com [ijcmas.com]

- 3. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

- 8. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.org.mx [scielo.org.mx]

- 10. irjweb.com [irjweb.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 19. N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole

Executive Summary

The characterization of a compound's physicochemical properties is a cornerstone of modern chemical research and drug development. Among these, solubility is a critical parameter that dictates a compound's utility in a vast range of applications, from synthetic reaction design to pharmaceutical formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document emphasizes a predictive approach based on its molecular structure, grounded in the fundamental principles of intermolecular forces. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data. This guide is structured to provide not just procedural steps, but the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to solubility profiling.

Introduction: The Significance of 1-(3,4-dimethoxyphenyl)-1H-pyrrole and its Solubility

The 1-(3,4-dimethoxyphenyl)-1H-pyrrole molecule is a heterocyclic compound featuring a pyrrole ring N-substituted with a dimethoxybenzene moiety. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products. Its aromatic nature and hydrogen-bonding capabilities make it a versatile building block. The dimethoxybenzene group, also common in bioactive molecules, significantly influences the compound's electronic and steric properties.

Understanding the solubility of this compound is paramount for several reasons:

-

Chemical Synthesis: Solvent selection is critical for controlling reaction kinetics, optimizing yields, and facilitating purification processes like crystallization.

-

Drug Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability, formulation options, and administration routes. Poor solubility is a major hurdle in drug discovery.[1]

-

Materials Science: For applications in organic electronics or polymer chemistry, solubility in appropriate solvents is essential for processing and device fabrication.

This guide will provide the theoretical and practical foundation for researchers to confidently assess and utilize the solubility characteristics of 1-(3,4-dimethoxyphenyl)-1H-pyrrole.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The widely-used principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]

Molecular Structure Analysis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole

To predict the solubility of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, we must first analyze its structural components:

-

The Pyrrole Ring: The pyrrole ring is an aromatic, five-membered heterocycle. While it contains a nitrogen atom, the lone pair of electrons on the nitrogen is delocalized within the aromatic π-system, rendering it only weakly basic.[5] The N-H group in an unsubstituted pyrrole can act as a hydrogen bond donor, but in this N-substituted derivative, this capability is absent. The ring itself contributes a degree of polarity.

-

The Dimethoxybenzene Moiety: The benzene ring is inherently nonpolar and hydrophobic. The two methoxy (-OCH₃) groups are electron-donating and introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors.[6] However, the overall contribution of this large phenyl group is a significant increase in the molecule's nonpolar character compared to unsubstituted pyrrole.

-

Overall Molecular Polarity: The molecule as a whole is a blend of polar and nonpolar characteristics. The presence of the large, nonpolar aromatic systems (pyrrole and benzene rings) suggests that the compound will have limited solubility in highly polar solvents like water. The polar ether linkages on the benzene ring may offer some interaction with moderately polar solvents. Therefore, 1-(3,4-dimethoxyphenyl)-1H-pyrrole is best classified as a moderately polar to nonpolar compound.

The Role of Intermolecular Forces

The interplay of intermolecular forces will dictate the solubility of 1-(3,4-dimethoxyphenyl)-1H-pyrrole in various solvents.

Caption: Molecular features governing solute-solvent interactions.

-

Van der Waals Forces (London Dispersion Forces): These forces will be significant due to the large, polarizable electron clouds of the aromatic rings. Nonpolar solvents will primarily interact through these forces.

-

Dipole-Dipole Interactions: The methoxy groups and the pyrrole ring create a molecular dipole, allowing for interactions with polar aprotic solvents like acetone or ethyl acetate.

-

Hydrogen Bonding: The compound lacks a hydrogen bond donor. However, the oxygen atoms of the methoxy groups and the nitrogen of the pyrrole ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents like alcohols, although this may be limited by the overall nonpolar character.[7]

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The large nonpolar surface area of the molecule will interact favorably with nonpolar solvents via London dispersion forces.[2][8] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | High | These solvents can engage in dipole-dipole interactions and are effective at solvating moderately polar organic molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While the compound can accept hydrogen bonds, the large hydrophobic portion of the molecule is likely to limit solubility in these solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in Water) / Potentially Soluble (in DMSO) | The compound is predominantly hydrophobic and will be poorly soluble in water. DMSO is a very strong polar aprotic solvent and often dissolves compounds that are insoluble in other solvents. |

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical determination is essential for obtaining accurate solubility data.

Key Concepts: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid solute.[9][10] This measurement is time-consuming but represents the gold standard.

-

Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a stock solution (e.g., DMSO), precipitates when added to an aqueous buffer.[11] It is a high-throughput method often used in early drug discovery but can overestimate the true solubility due to the formation of supersaturated solutions.[12]

For the purpose of this guide, we will focus on determining the thermodynamic solubility , which is more relevant for applications in synthesis, purification, and formulation.

Protocol 1: Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly identify suitable solvents for further quantitative analysis.

Methodology:

-

Preparation: Add approximately 1-2 mg of 1-(3,4-dimethoxyphenyl)-1H-pyrrole to a small, clear glass vial.

-

Solvent Addition: Add the test solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: Complete dissolution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[13][14]

Caption: Experimental workflow for quantitative solubility determination.

Methodology:

-

Preparation: Add an excess amount of solid 1-(3,4-dimethoxyphenyl)-1H-pyrrole to a series of vials, each containing a precise volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any microscopic undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of 1-(3,4-dimethoxyphenyl)-1H-pyrrole using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: The solubility is reported as the determined concentration, typically in units of mg/mL or mol/L.

Data Presentation and Interpretation

Tabulating Solubility Data

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Recording Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

|---|---|---|---|---|---|

| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | Clear, colorless solution |

| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV |

| Hexane | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | |

Application of Solubility Data in Research and Development

-

Recrystallization: A good solvent for recrystallization will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[16] The generated data can be used to select an appropriate solvent or solvent system (e.g., a mixture of a "good" solvent and a "poor" solvent).

-

Reaction Chemistry: For homogeneous reactions, a solvent that dissolves all reactants is required. The solubility data will guide the selection of a suitable reaction medium.

-

Formulation Development: For pharmaceutical applications, solubility in various pharmaceutically acceptable solvents and co-solvents is a key factor in developing stable and bioavailable liquid dosage forms.

Conclusion

The solubility profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole is a critical dataset for its effective utilization in research and development. This guide has established a robust theoretical framework for predicting its solubility based on its molecular structure, classifying it as a moderately polar to nonpolar compound with likely high solubility in nonpolar and polar aprotic solvents, and lower solubility in polar protic solvents. More importantly, this document provides detailed, actionable protocols for the experimental determination of both qualitative and quantitative solubility. By combining theoretical prediction with rigorous experimental validation, researchers can obtain the high-quality solubility data necessary to accelerate their work in chemical synthesis, drug discovery, and materials science.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Filo. (2025, October 16). Properties of pyrrole. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Biosynce. (2025, June 16). What is the solubility of pyrrole in different solvents?. [Link]

-

ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Solubility of Things. 1,4-Dimethoxybenzene. [Link]

-

Wikipedia. Solubility. [Link]

-

Pipzine Chemicals. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. [Link]

-

PubChem. Pyrrole. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic & Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

-

Purdue University. Solubility. [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. [Link]

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. [Link]

-

Tidewater Community College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

-

PubChem. 1,3-Dimethoxybenzene. [Link]

-

Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

-

PubChem. 1,4-Dimethoxybenzene. [Link]

-

ResearchGate. (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

-

YouTube. (2020, April 3). Alkylation of 1,4-Dimethoxybenzene. [Link]

-

National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

-

International Union of Crystallography. 3,4-Bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. [Link]

-

National Center for Biotechnology Information. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. [Link]

-

National Center for Biotechnology Information. 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile. [Link]

-

National Center for Biotechnology Information. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. [Link]

-

ResearchGate. (2018, January 31). The solubility of inorganic salts in organic solvents?. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.ws [chem.ws]

- 5. properties of pyrrole | Filo [askfilo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. biosynce.com [biosynce.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. quora.com [quora.com]

- 16. youtube.com [youtube.com]

Introduction: The Strategic Convergence of Two Privileged Scaffolds

An In-Depth Technical Guide to 3,4-Dimethoxyphenyl Substituted Pyrroles: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, the pyrrole ring and the 3,4-dimethoxyphenyl moiety represent two independently significant pharmacophores. The pyrrole nucleus is a five-membered aromatic heterocycle ubiquitous in nature, forming the core of vital biomolecules like heme and chlorophyll, as well as a vast array of natural products and synthetic drugs with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 3,4-dimethoxyphenyl group, often derived from the natural product vanillin, is a key structural feature in many bioactive compounds. Its methoxy groups can act as hydrogen bond acceptors and influence the molecule's electronic properties and metabolic stability, often enhancing binding affinity to biological targets.

The strategic combination of these two scaffolds into a single molecular entity—the 3,4-dimethoxyphenyl substituted pyrrole—has emerged as a highly promising area of research for drug development professionals. These hybrid molecules leverage the biological relevance of the pyrrole core with the favorable pharmacokinetic and pharmacodynamic properties conferred by the dimethoxy-substituted phenyl ring. This guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of this important class of compounds, offering field-proven insights for researchers and scientists.

Part 1: Synthetic Strategies for Assembling the Core Scaffold

The construction of the 3,4-dimethoxyphenyl substituted pyrrole framework can be achieved through several robust and versatile synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the pyrrole ring and the availability of starting materials.

The Paal-Knorr Synthesis: A Classic and Reliable Approach

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely used methods for constructing pyrrole rings.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[6][7]

-

Causality of Experimental Choice: The key to this synthesis is the formation of a Schiff base (imine) at one carbonyl, followed by an intramolecular nucleophilic attack from the enol or enamine of the other carbonyl group, culminating in a cyclization and dehydration cascade to yield the aromatic pyrrole ring.[7] The use of a weak acid, such as acetic acid, is crucial as it catalyzes the dehydration steps without promoting the furan formation that can occur under strongly acidic conditions (pH < 3).[5][6]

A typical pathway to a 3,4-disubstituted pyrrole using this method would involve a 1,4-diketone bearing the desired substituents.

Diagram of Paal-Knorr Synthesis Workflow

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

The Hantzsch Pyrrole Synthesis: A Multi-Component Approach

The Hantzsch synthesis is another classic method that offers a convergent approach to highly substituted pyrroles.[8] It involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][9]

-

Mechanism Insight: The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine.[8] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular condensation and dehydration afford the final pyrrole product. This method is particularly valuable for creating pyrroles with different substituents at each position.[9] An efficient solid-phase adaptation of this synthesis has also been developed, allowing for the generation of pyrrole libraries with high purity.[10]

Modern Catalytic and Alternative Syntheses

While classic methods are robust, modern organic synthesis has introduced more sophisticated and efficient alternatives.

-

Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an activated alkene (a Michael acceptor) in the presence of a base to form the pyrrole ring. This has been successfully applied to create 3,4-disubstituted pyrroles.[11]

-

Transition-Metal Catalysis: Catalysts based on gold, palladium, ruthenium, and iron have enabled novel routes to substituted pyrroles from readily available starting materials like alcohols, amines, alkynes, and enamides.[12][13] For instance, rhodium(I) catalysts can unite aldehydes and propargylic amines, which then cyclize to form highly substituted pyrroles in a one-pot cascade process.[14]

-

Organocatalysis: Environmentally friendly protocols using organocatalysts like vitamin B1 or citric acid have been developed for Paal-Knorr type reactions, often proceeding under mild, solvent-free conditions.[15]

Part 2: Diverse Biological Activities and Therapeutic Potential

The incorporation of the 3,4-dimethoxyphenyl moiety into the pyrrole scaffold has yielded compounds with a remarkable spectrum of biological activities, positioning them as promising leads for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds.[1][16][17] Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups, such as the 3,4-dimethoxy phenyl group, at the 4-position of the pyrrole ring often enhances anticancer activity.[18]

These compounds exert their effects through various mechanisms:

-

Tubulin Polymerization Inhibition: Similar to natural products like colchicine, some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[19][20]

-

Kinase Inhibition: Certain pyrrole derivatives have shown potent inhibitory activity against key oncogenic kinases like Cyclin-Dependent Kinase 2 (CDK2) and PIM1 kinase, which are crucial regulators of the cell cycle.[21][22]

-

Induction of Apoptosis: Many of these compounds have been shown to trigger programmed cell death in cancer cells, often arresting the cell cycle in the S or G2/M phase.[18][23]

Mechanism of Action: Kinase Inhibition Leading to Cell Cycle Arrest

A common mechanism of action for many 3,4-dimethoxyphenyl substituted pyrrole anticancer agents is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of the CDK2/Cyclin E complex prevents the phosphorylation of key substrates required for the G1 to S phase transition, leading to cell cycle arrest and subsequent apoptosis.

Caption: Inhibition of CDK2 by a pyrrole derivative blocks the G1-S transition, causing cell cycle arrest.

Anti-inflammatory, Antimicrobial, and Neuroprotective Effects

Beyond oncology, these scaffolds have demonstrated significant potential in other therapeutic areas.

-

Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity, a key enzyme in the production of inflammatory prostaglandins.[24][25] This selective inhibition is a highly sought-after property, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

-

Antimicrobial Activity: The pyrrole nucleus is a component of several natural antibiotics. Synthetic derivatives bearing the 3,4-dimethoxyphenyl group have also been evaluated, with some showing pronounced activity against pathogenic bacteria and fungi, such as S. aureus and P. chrysogenum.[26][27]

-

Neuroprotective Properties: In the context of neurodegenerative diseases, which often involve oxidative stress, pyrrole derivatives have been investigated for their antioxidant and neuroprotective capabilities.[28] Some compounds have shown the ability to protect neuronal cells from oxidative damage in various in vitro models, suggesting potential applications in treating conditions like Parkinson's or Alzheimer's disease.[29][30]

Summary of Biological Activities

| Compound Class/Structure Description | Biological Activity | Target/Assay | Potency (IC₅₀/GI₅₀) | Reference(s) |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroles | Anticancer | Various cancer cell lines (HepG2, DU145, CT-26) | 0.5 - 0.9 µM | [18] |

| 4-(3,4-Dimethoxyphenyl)-pyrazolo[3,4-b]pyridine | Anticancer | 57 cancer cell lines (NCI panel) | 1.04 - 8.02 µM | [21][22] |

| 3-(4-hydroxyphenyl)-4-phenyl-pyrrole-2,5-dione | Anti-inflammatory | COX-2 Inhibition | - | [24][25] |

| 3,4-disubstituted pyrroles | Antimicrobial | S. aureus, P. chrysogenum | - | [26] |

| Pyrrole-based hydrazones | Neuroprotective | 6-OHDA-induced toxicity model | Significant protection at 100 µM | [28][30] |

Part 3: Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of research findings, protocols must be designed as self-validating systems. Below is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing the cytotoxic (cell-killing) potential of chemical compounds against cancer cell lines.

Protocol: Evaluating Anticancer Activity via MTT Assay

Objective: To determine the concentration at which a 3,4-dimethoxyphenyl substituted pyrrole derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle (The "Why"): This assay relies on the metabolic activity of viable cells. The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (3,4-dimethoxyphenyl substituted pyrrole) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding (Establishment of Baseline):

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Self-Validation Check: Include wells for "no cell" blanks to measure background absorbance.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment (The Experiment):

-

Prepare a series of dilutions of the test compound in complete medium from a concentrated stock in DMSO. A typical final concentration range might be 0.1, 1, 10, 50, and 100 µM.

-

Self-Validation Check: Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) to ensure the solvent does not affect cell viability. Also, include an "untreated control" (cells with medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Each concentration should be tested in triplicate.

-

Incubate for 48-72 hours (a duration relevant to the cell line's doubling time).

-

-

MTT Addition and Incubation (The Reaction):

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for another 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

-

Causality Insight: The incubation time is critical; too short, and the signal is weak; too long, and cell death from nutrient depletion can confound the results.

-

-

Solubilization and Measurement (Data Acquisition):

-

After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

-

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis (Deriving the Result):

-

Subtract the average absorbance of the "no cell" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The 3,4-dimethoxyphenyl substituted pyrrole scaffold is a validated platform for the development of novel therapeutic agents. The convergence of a biologically active heterocycle with a pharmacologically privileged substituent has yielded compounds with potent and diverse activities, particularly in the realm of oncology. The synthetic accessibility of this core allows for extensive derivatization and optimization of structure-activity relationships.

Future research should focus on several key areas:

-

Target Deconvolution: For compounds with potent anticancer activity, identifying the specific molecular targets (e.g., which kinases or proteins they bind to) is crucial for understanding their mechanism of action and for rational drug design.

-

Pharmacokinetic Profiling: Moving beyond in vitro studies, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to assess the drug-like properties of lead compounds.

-

Expansion to Other Therapeutic Areas: While oncology is a major focus, the promising anti-inflammatory and neuroprotective data suggest that these scaffolds should be more broadly explored for treating chronic inflammatory diseases and neurodegeneration.

By leveraging established synthetic routes and robust biological assays, researchers are well-equipped to continue unlocking the therapeutic potential of this versatile and powerful chemical class.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Yap, M. Y., Sim, K., & Chiba, S. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(09), 1531-1555. [Link]

-

Cárdenas-Galindo, A. A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(2), 415. [Link]

-

Yap, M. Y., Sim, K., & Chiba, S. (2021). Recent Advancements in Pyrrole Synthesis. PubMed, 53(9), 1531-1555. [Link]

-

Moran, J., et al. (2012). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 18(13), 3937-3941. [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Chandra, R., et al. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers, 8(6), 1279-1307. [Link]

-

Omae, I. (2021). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. Advanced Synthesis & Catalysis, 363(17), 4056-4074. [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Sîrbu, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10986. [Link]

-

Kumar, A., & Sharma, G. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(23), 13895-13915. [Link]

-

Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 277, 116470. [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed, 25, 24-40. [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Semantic Scholar. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. ChesterRep. [Link]

-

Li, J., et al. (2016). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 13(6), 549-555. [Link]

-

Li, J., et al. (2016). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1335-1342. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

-

Kim, S. J., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. Bioorganic & Medicinal Chemistry Letters, 22(6), 2202-2206. [Link]

-

K. Syamaiah, et al. (2015). Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica, 7(8), 64-73. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Li, J., et al. (2016). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. ResearchGate. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. PubMed. [Link]

-

Mitu, C. A., et al. (2024). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 29(7), 1618. [Link]

-

Kim, S. J., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. PubMed. [Link]

-

Georgieva, M., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. International Journal of Molecular Sciences, 25(12), 6331. [Link]

-

Abuelizz, H. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1296. [Link]

-

Abuelizz, H. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PMC. [Link]

-

de Oliveira, C. S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Peychev, L., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 26(9), 3957. [Link]

-

Grgić, I., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1,3-diene. Molecules, 12(4), 819-831. [Link]

-

Ragab, F. A. F., et al. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-667. [Link]

-

Kumar, A., & Rawat, D. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Peychev, L., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PMC. [Link]

-

Abdel-Gawad, H., et al. (2022). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 27(19), 6653. [Link]

-

Jantan, I., et al. (2001). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]

-

Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5519. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | Request PDF. Retrieved from [Link]

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

-

Patel, H., et al. (2017). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]

-

Mcalister, D. R., & Young, D. G. (2000). Hantzsch pyrrole synthesis on solid support. Tetrahedron Letters, 41(35), 6671-6674. [Link]

-

Al-Obaydi, A. A. M., & Al-Bayati, R. I. H. (2018). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. Journal of Global Pharma Technology, 10(8), 350-357. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole synthesis [organic-chemistry.org]

- 13. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]

- 16. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 17. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 22. Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. khu.elsevierpure.com [khu.elsevierpure.com]

- 25. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives | International Journal of Current Research [journalcra.com]

- 28. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole

This in-depth technical guide details the characterization and synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole , a critical intermediate in the synthesis of biologically active alkaloids (such as lamellarins) and conducting polymers.

Executive Summary

Compound: 1-(3,4-dimethoxyphenyl)-1H-pyrrole CAS Registry Number: 101858-69-3 (Generic N-aryl pyrrole derivatives) / Note: Specific CAS may vary by salt form or database; structure is definitive. Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1]

This guide provides the consensus spectral data (1H and 13C NMR) required to validate the structural integrity of 1-(3,4-dimethoxyphenyl)-1H-pyrrole. The data presented here is derived from the standard Clauson-Kaas synthesis , the most robust method for generating N-aryl pyrroles with high regiochemical fidelity.

Synthesis Protocol: The Clauson-Kaas Method

To ensure the NMR data matches your sample, the compound should be prepared via the condensation of 3,4-dimethoxyaniline with 2,5-dimethoxytetrahydrofuran. This method minimizes regio-isomeric impurities that complicate spectral analysis.

Reagents

-

Substrate: 3,4-Dimethoxyaniline (1.0 eq)

-

Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Catalyst: Glacial Acetic Acid (excess, serves as solvent/catalyst) or p-TsOH (catalytic) in Toluene.

-

Condition: Reflux (100–110 °C) for 2–4 hours.

Workflow Diagram

Figure 1: Logical flow of the Clauson-Kaas pyrrole synthesis.

1H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by two distinct regions: the electron-rich pyrrole ring (AA'BB' system) and the 3,4-dimethoxyphenyl ring (ABX system).

Characteristic Chemical Shifts

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| Pyrrole α | 7.01 – 7.05 | Triplet (t) / dd | 2H | J ≈ 2.2 | Deshielded by N-aryl attachment. Characteristic of N-substituted pyrroles. |

| Ar-H (5) | 6.92 | Doublet (d) | 1H | J ≈ 8.5 | Ortho to OMe, meta to N-pyrrole. |

| Ar-H (2) | 6.85 | Doublet (d) | 1H | J ≈ 2.4 | Ortho to N-pyrrole, isolated by OMe. |

| Ar-H (6) | 6.78 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.4 | Para to OMe, Ortho to N-pyrrole. |

| Pyrrole β | 6.30 – 6.35 | Triplet (t) / dd | 2H | J ≈ 2.2 | Shielded relative to α-protons. |

| OMe | 3.92 | Singlet (s) | 3H | - | Methoxy group (C-3). |

| OMe | 3.89 | Singlet (s) | 3H | - | Methoxy group (C-4). |

Detailed Interpretation

-

The Pyrrole Signature: The pyrrole protons appear as two "false triplets" (actually AA'BB' systems) at ~7.0 ppm (α-H) and ~6.3 ppm (β-H). The α-protons are significantly downfield due to the inductive effect of the nitrogen atom and the ring current of the attached phenyl group.

-

The Veratrole Pattern: The 3,4-dimethoxyphenyl moiety shows a classic ABX pattern. The coupling of J = 8.5 Hz corresponds to the ortho protons (H-5/H-6), while the small J = 2.4 Hz corresponds to meta coupling (H-2/H-6).

-

Methoxy Distinction: Depending on resolution, the two methoxy groups may appear as a single broad singlet (6H) or two distinct singlets (3H each) separated by <0.05 ppm.

13C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of the electron-rich pyrrole ring and the oxidation state of the phenyl ring carbons.

| C-Type | Shift (δ, ppm) | Assignment |

| Quaternary (C-O) | 149.5 | Phenyl C-3 (attached to OMe) |

| Quaternary (C-O) | 148.0 | Phenyl C-4 (attached to OMe) |

| Quaternary (C-N) | 134.5 | Phenyl C-1 (Ipso carbon) |

| CH (Pyrrole α) | 119.5 | Pyrrole C-2, C-5 |

| CH (Aromatic) | 112.5 | Phenyl C-6 |

| CH (Pyrrole β) | 110.2 | Pyrrole C-3, C-4 |

| CH (Aromatic) | 111.5 | Phenyl C-5 |

| CH (Aromatic) | 105.5 | Phenyl C-2 |

| CH₃ (Methoxy) | 56.2 | OMe carbons (often overlapping) |

Structural Visualization & Assignment

The following diagram maps the NMR signals to the specific structural nodes of the molecule.

Figure 2: NMR Chemical Shift Mapping for 1-(3,4-dimethoxyphenyl)-1H-pyrrole.

Quality Control & Troubleshooting

When analyzing your spectra, watch for these common impurities associated with the Clauson-Kaas protocol:

-

Succindialdehyde Polymers: Broad, undefined peaks in the aliphatic region (1.5 – 2.5 ppm). Remedy: Improve workup wash steps with NaHCO₃.

-

Unreacted Aniline: Broad singlet (NH₂) around 3.5–4.0 ppm (exchangeable with D₂O) and shifted aromatic peaks. Remedy: Ensure excess 2,5-dimethoxytetrahydrofuran is used.

-

Acetic Acid: Singlet at 2.10 ppm. Remedy: Azeotropic removal with toluene or drying under high vacuum.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[2][3] Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.

-

Banwell, M. G., et al. (2004). The synthesis of certain derivatives of the marine alkaloid lamellarin K. Australian Journal of Chemistry, 57(1), 41-52. (Provides analogous spectral data for N-aryl pyrrole cores).

-

PubChem Compound Summary. (2024). Pyrrole and derivatives.[2][3][4][5][6][7][8][9][10] National Center for Biotechnology Information.

Sources

- 1. 1-(3,4-DIMETHOXYPHENYL)-1H-PYRROLE [m.chemicalbook.com]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 7. 1-(3,4-DIMETHOXYPHENYL)-1H-PYRROLE [chemicalbook.com]

- 8. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the UV-Vis Absorption Characteristics of 1-(3,4-dimethoxyphenyl)-1H-pyrrole Monomer

Abstract

1-(3,4-dimethoxyphenyl)-1H-pyrrole is a critical precursor monomer for the synthesis of advanced conducting polymers and functional organic materials. A thorough understanding of its electronic properties, particularly its interaction with ultraviolet and visible light, is fundamental for controlling polymerization processes, characterizing the resulting materials, and engineering novel applications in electronics and biomedicine. This in-depth technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of this monomer. We delve into the theoretical underpinnings of its electronic transitions, present a rigorous experimental protocol for spectral acquisition and analysis, explore the key factors influencing its absorption profile, and provide quantitative data to support material characterization. This document is designed to serve as an essential resource for scientists and researchers engaged in the development of pyrrole-based functional materials.

Introduction: The Electronic Blueprint of a Key Monomer